molecular formula C6H6BrNO B1604824 2-bromo-1-(1H-pyrrol-2-yl)ethanone CAS No. 73742-16-2

2-bromo-1-(1H-pyrrol-2-yl)ethanone

Cat. No.: B1604824
CAS No.: 73742-16-2
M. Wt: 188.02 g/mol
InChI Key: LNXJNRIRUXVBHU-UHFFFAOYSA-N
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Description

2-Bromo-1-(1H-pyrrol-2-yl)ethanone is a brominated aromatic ketone characterized by a pyrrole ring substituted at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its synthesis typically involves bromination of precursors such as 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone using bromine in dichloromethane or DMF, achieving yields up to 85% under optimized conditions . The pyrrole moiety imparts unique electronic and steric properties, influencing reactivity in nucleophilic substitutions and cyclization reactions.

Properties

IUPAC Name

2-bromo-1-(1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXJNRIRUXVBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348717
Record name 2-bromo-1-(1H-pyrrol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73742-16-2
Record name 2-bromo-1-(1H-pyrrol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Pyrrole Derivatives

A common approach to prepare 2-bromo-1-(1H-pyrrol-2-yl)ethanone involves the bromination of appropriate pyrrole-containing precursors. For example, bromination of 1H-pyrrole-2-carboxylic acid derivatives or related acetophenone analogs can yield the desired bromoethanone.

  • Example : The precursor 2-bromo-1-(2-aminophenyl)ethan-1-one can be prepared by dropwise addition of bromine to 2-nitroacetophenone in chloroform, followed by reduction of the nitro group to an amine using copper powder in sulfuric acid. This method achieved an 83% yield of the bromo compound, which is a close analog of the target molecule.

Alkylation of Pyrrole with Bromoacetyl Compounds

The direct alkylation of pyrrole derivatives with 2-bromoacetyl compounds in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF is a widely used method.

  • Method : React 2-bromo-1-(2-aminophenyl)ethan-1-one with substituted pyrroles in DMF containing potassium carbonate at room temperature or elevated temperatures (up to 80 °C). This reaction facilitates nucleophilic substitution on the bromoacetyl compound by the pyrrole nitrogen or carbon, yielding 1-aroylmethylpyrroles, which are structurally related to this compound derivatives.
Parameter Conditions Notes
Base Potassium carbonate (K2CO3) Used to deprotonate pyrrole
Solvent Dimethylformamide (DMF) Polar aprotic solvent
Temperature Room temperature to 80 °C Higher temp for less reactive substrates
Reaction Time 3 to 48 hours Depends on substrate and temp
Yield Moderate to high (varies 40-83%) Depends on substrate and conditions

Vilsmeier-Haack Formylation Followed by Bromination

Another route involves formylation of pyrrole at the 2-position using Vilsmeier-Haack reagent followed by bromination to introduce the bromoacetyl group.

  • Procedure : Freshly distilled 1H-pyrrole is subjected to Vilsmeier-Haack formylation to yield 1H-pyrrole-2-carbaldehyde. Subsequent bromination of the aldehyde or related intermediates can lead to bromo-substituted ethanone derivatives.

Use of Phenacyl Bromide and Pyrrole in One-Pot Syntheses

Some eco-friendly methods involve the reaction of phenacyl bromides with pyrroles in aqueous media, promoted by bases like DABCO, to synthesize substituted pyrroles including bromo-substituted ethanone derivatives.

  • Highlights :
    • Metal-free, avoids toxic waste.
    • Uses aqueous medium, environmentally benign.
    • Applicable to a variety of substituted pyrroles and phenacyl bromides.

Purification and Characterization

After synthesis, purification is typically achieved by column chromatography on silica gel using mixtures of ethyl acetate and hexanes as eluents. Characterization includes NMR, IR, and mass spectrometry to confirm the structure and purity of the bromoethanone derivatives.

Summary Table of Preparation Methods

Method No. Preparation Approach Key Reagents/Conditions Advantages Limitations
1 Bromination of acetophenone derivatives Bromine in chloroform, reduction with Cu powder/H2SO4 High yield, well-established Requires handling bromine and strong acid
2 Alkylation of pyrrole with bromoacetyl compounds K2CO3 base, DMF solvent, 22-80 °C Straightforward, moderate to high yields Longer reaction times, solvent DMF toxic
3 Vilsmeier-Haack formylation + bromination POCl3/DMF formylation, bromination steps Selective formylation, versatile Multi-step, requires careful control
4 One-pot reaction with phenacyl bromides and pyrroles DABCO catalyst, aqueous medium Eco-friendly, metal-free Limited substrate scope

Detailed Research Findings

  • The reaction of 2-bromo-1-(2-aminophenyl)ethan-1-one with substituted pyrroles in DMF with potassium carbonate efficiently produces 1-aroylmethylpyrroles, which are closely related to this compound.
  • The bromination of 2-nitroacetophenone followed by reduction to the amine is a reliable synthetic route to prepare bromo-substituted ethanones, which can be further functionalized.
  • The use of DABCO in aqueous media provides a greener alternative for synthesizing substituted pyrroles, avoiding metal catalysts and toxic solvents.
  • Purification by silica gel chromatography and characterization by NMR and IR spectroscopy confirm the successful synthesis of target compounds.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(1H-pyrrol-2-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include oxo derivatives.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(1H-pyrrol-2-yl)ethanone serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom facilitates nucleophilic substitution reactions, making it a valuable reagent in the preparation of various derivatives. Notable applications include:

  • Synthesis of Pharmaceuticals: It is utilized in the development of active pharmaceutical ingredients (APIs), particularly those targeting neurological and oncological conditions.
  • Agrochemicals Development: The compound aids in creating novel agrochemical agents that enhance crop protection and yield.

Medicinal Chemistry

Research indicates potential biological activities associated with this compound, including:

  • Antimicrobial Properties: Studies have shown that derivatives exhibit activity against various bacterial strains, making them candidates for new antibiotic formulations.
  • Anticancer Activity: Preliminary studies suggest that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Material Science

In material science, this compound is explored for its role in developing functionalized materials:

  • Electronic Applications: The compound can be incorporated into organic semiconductors and photovoltaic devices due to its electronic properties.
  • Photonic Devices: Its unique structure allows for the creation of materials with specific optical characteristics suitable for photonic applications.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of derivatives synthesized from this compound. Results indicated significant activity against Staphylococcus aureus, highlighting its potential for developing new antibiotics.

Case Study 2: Cancer Cell Inhibition

Research conducted at a leading cancer research institute demonstrated that compounds derived from this brominated ethanone exhibited selective cytotoxicity towards breast cancer cells. The study provided insights into the compound's ability to induce apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 2-bromo-1-(1H-pyrrol-2-yl)ethanone involves its interaction with biological molecules. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Aryl-Substituted Analogs
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone: Features a phenolic group instead of pyrrole. The hydroxyl group enhances solubility in polar solvents and facilitates hydrogen bonding, critical in crystal packing (melting point: 280–282°C) . It is widely used in adrenaline-type drug synthesis due to its stability and bioactivity .
  • 2-Bromo-1-(4-methoxyphenyl)ethanone: The methoxy group increases electron density on the aromatic ring, accelerating electrophilic substitutions. This compound exhibits superior solubility in organic solvents compared to hydroxylated analogs, making it ideal for reactions requiring non-polar media .
Heteroaromatic Analogs
  • 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: Incorporates a fused pyrrolopyridine ring, enhancing π-conjugation and thermal stability (melting point: 280–282°C). This structural modification broadens applications in materials science and kinase inhibitor synthesis .
  • 2-Bromo-1-(5-nitrothiophen-2-yl)ethanone: The nitro group on thiophene directs reactivity toward SRN1 mechanisms, enabling efficient synthesis of α,β-unsaturated ketones (chalcone analogs) .

Key Observations :

  • Bromination Efficiency: Aryl-substituted ethanones (e.g., nitrophenyl, methoxyphenyl) achieve higher yields (>90%) compared to heteroaromatic analogs (80–85%), likely due to reduced steric hindrance .
  • Mechanistic Divergence : Nitrothiophene and nitrobenzene analogs undergo SRN1 pathways, whereas pyrrole derivatives favor nucleophilic substitutions due to the electron-rich heterocycle .

Physicochemical Properties

Compound Melting Point (°C) Solubility Profile Stability
2-Bromo-1-(1H-pyrrol-2-yl)ethanone Not reported Soluble in DMF, DCM; insoluble in H₂O Stable under inert atmosphere
2-Bromo-1-(4-hydroxyphenyl)ethanone 280–282 Moderate in ethanol; poor in hexane Hygroscopic; requires anhydrous storage
2-Bromo-1-(5-nitrothiophen-2-yl)ethanone 116–117 High in DMSO, acetone Light-sensitive; prone to decomposition

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., nitro): Lower melting points due to reduced crystallinity but enhance solubility in aprotic solvents .
  • Electron-Donating Groups (e.g., methoxy): Increase thermal stability and melting points .

Biological Activity

2-Bromo-1-(1H-pyrrol-2-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C6H6BrN and features a bromine atom attached to an ethanone moiety, with a pyrrole group that may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. A study found that derivatives of pyrrole, including this compound, demonstrated effective inhibition against various bacterial strains, particularly those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, suggesting potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-Tuberculosis Activity

In a structure-activity relationship (SAR) study involving pyrrole derivatives, it was found that modifications around the pyrrole ring significantly affected anti-tuberculosis (TB) activity. Compounds similar to this compound displayed MIC values less than 0.016 μg/mL against Mycobacterium tuberculosis, indicating strong potential as anti-TB agents .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific bacterial enzymes or receptors, disrupting essential metabolic pathways. This interference can lead to cell death or reduced viability in targeted microorganisms .

Study 1: Synthesis and Evaluation

A recent study synthesized various pyrrole derivatives, including this compound, and evaluated their biological activity. The results indicated that the presence of electron-withdrawing groups on the pyrrole ring enhanced antimicrobial potency while maintaining low cytotoxicity towards human cells .

Study 2: Comparative Analysis

Another investigation compared the efficacy of several brominated pyrrole compounds against resistant bacterial strains. The findings highlighted that this compound exhibited superior activity compared to other derivatives lacking the bromine substituent, underscoring the importance of halogenation in enhancing biological effects .

Data Table: Biological Activity Comparison

CompoundMIC (μg/mL)Cytotoxicity (IC50 μg/mL)Activity Type
This compound<0.016>64Antimicrobial
Pyrrole Derivative A0.025>50Antimicrobial
Pyrrole Derivative B0.030>70Antimicrobial

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-1-(1H-pyrrol-2-yl)ethanone, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via bromination of 1-(1H-pyrrol-2-yl)ethanone using bromine in solvents like acetic acid or dichloromethane. Room temperature or mild heating (30–50°C) optimizes reaction completion. Yield depends on stoichiometric control of bromine and solvent polarity. Impurities are minimized by post-reaction washes with sodium bicarbonate and sodium thiosulfate .
  • Key Parameters :

ParameterOptimal Condition
SolventAcetic acid or DCM
Temperature25–50°C
Bromine Equivalents1.0–1.2

Q. What nucleophilic substitution reactions are feasible with this compound, and how are they monitored?

  • Methodology : The bromine atom acts as a leaving group, enabling substitution with nucleophiles (e.g., amines, thiols). Reactions are typically conducted in polar aprotic solvents (DMSO, DMF) with bases like NaH. Progress is tracked via TLC or HPLC, and products are characterized by 1^1H NMR and LC-MS .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) resolves the molecular structure, while NMR (1^1H, 13^{13}C) confirms purity and functional groups. IR spectroscopy identifies carbonyl (C=O) stretching at ~1700 cm1^{-1}. Mass spectrometry validates molecular weight (188.024 g/mol) .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability without compromising purity?

  • Methodology : Continuous flow reactors enhance efficiency by maintaining precise temperature and reagent mixing. Solvent selection (e.g., greener alternatives like ethyl acetate) reduces environmental impact. Automated quenching and extraction systems improve reproducibility .
  • Challenges : Scaling batch processes may introduce side reactions; inline FTIR monitoring mitigates this .

Q. What mechanistic insights explain contradictory outcomes in reduction reactions of this compound?

  • Methodology : Reductions with NaBH4_4 or LiAlH4_4 yield alcohols, but competing elimination pathways occur under acidic conditions. Kinetic studies (varying temperature/pH) and deuterium labeling clarify dominant pathways. Failed reductions (e.g., using SnCl2_2) are attributed to insufficient hydride donor strength .

Q. How do steric and electronic effects influence regioselectivity in substitution reactions?

  • Methodology : Computational DFT calculations map electron density at reactive sites. Pyrrole’s π-system directs nucleophilic attack to the carbonyl-adjacent carbon. Steric hindrance from substituents is modeled using molecular docking software .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodology : Bioactivity assays (e.g., antimicrobial MIC tests) require standardized protocols (pH, inoculum size). Contradictions arise from impurity interference; orthogonal purification (HPLC, recrystallization) ensures compound integrity. Meta-analyses of ADME data (e.g., logP, solubility) reconcile pharmacokinetic variability .

Retrosynthesis Analysis

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